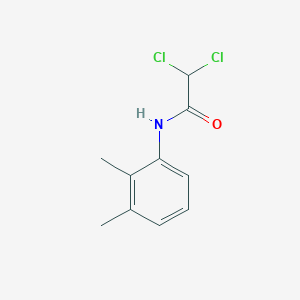
2,2-dichloro-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,3-dimethylaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
Procedure: The 2,3-dimethylaniline is added to the solvent, followed by the slow addition of chloroacetyl chloride while maintaining the temperature below 30°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water and acid or base, the compound can undergo hydrolysis to form the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted acetamides.
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2,3-dimethylaniline and acetic acid.
科学的研究の応用
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the target organism or system.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- 2,2-Dichloro-N-phenylacetamide
- 2,2-Dichloro-N-(3-methylphenyl)acetamide
Uniqueness
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
特性
CAS番号 |
18823-63-7 |
|---|---|
分子式 |
C10H11Cl2NO |
分子量 |
232.10 g/mol |
IUPAC名 |
2,2-dichloro-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-4-3-5-8(7(6)2)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) |
InChIキー |
USQDXPUFFLAJEB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
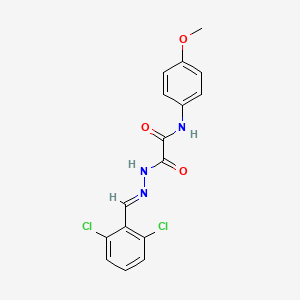
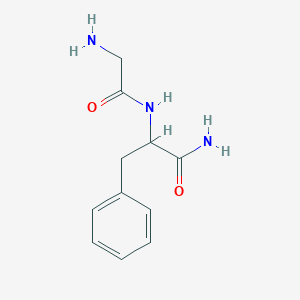

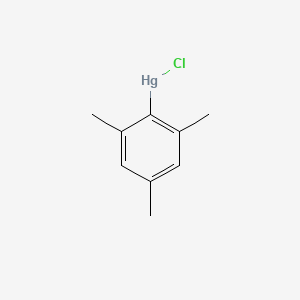
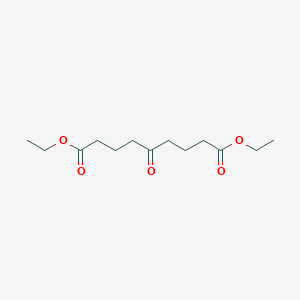
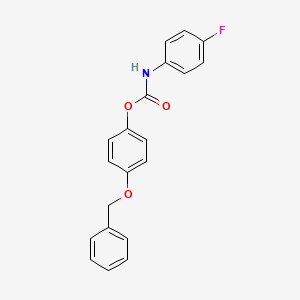
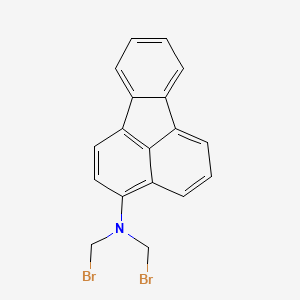
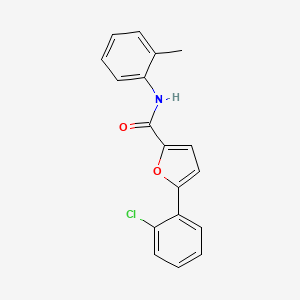
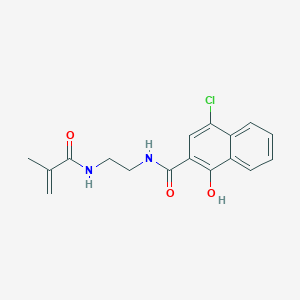
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)


